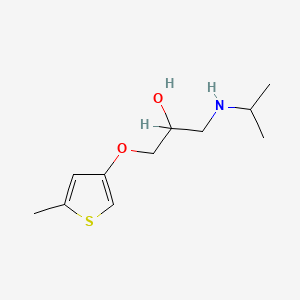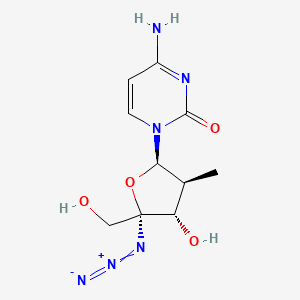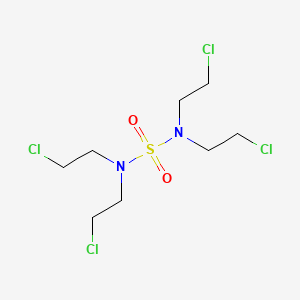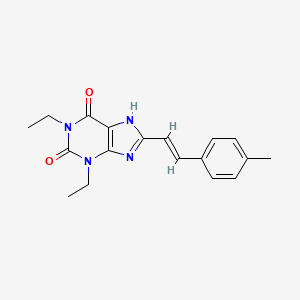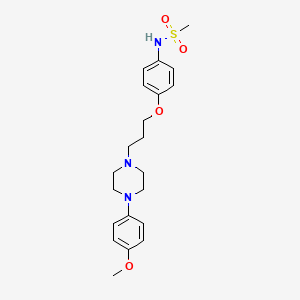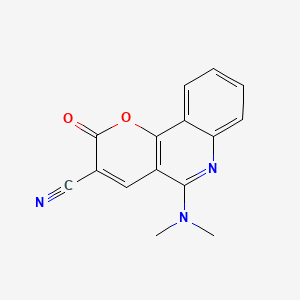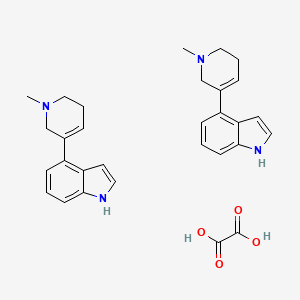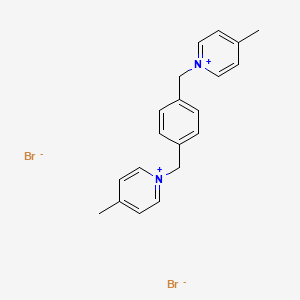
4-Picolinium, 1,1'-(p-phenylenedimethylene)bis-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide: is a chemical compound with the molecular formula C18H18Br2N2 . It is also known by other names such as 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide and p-Xylylene-a,a’-bispyridinium dibromide . This compound is characterized by its white to orange to green crystalline appearance and is known for its hygroscopic and heat-sensitive properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine . The reaction is carried out in an aqueous solution, where 1,1’-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) dibromide is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2 . The mixture is stirred at room temperature, resulting in the formation of a yellow precipitate, which is then filtered, washed, and dried under vacuum .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and purity to ensure consistent quality.
化学反应分析
Types of Reactions: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium compounds.
科学研究应用
Chemistry: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology and Medicine: Recent research has highlighted its potential in radiotherapy. The compound has been used to develop radiotherapy-responsive prodrugs, which are activated in tumor environments to release therapeutic agents precisely and effectively .
Industry: In industrial applications, this compound is used as a permeabilizing agent and in the synthesis of dyes and stains .
作用机制
The mechanism by which 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide exerts its effects, particularly in radiotherapy, involves the activation of prodrugs in the presence of radiation. The compound undergoes a reaction mediated by radiation, leading to the release of active therapeutic agents. This process is facilitated by the presence of specific molecular targets and pathways, including the interaction with radiation-induced electrons .
相似化合物的比较
- 1,1’-(p-Xylylene)bis(1-pyridinium) dibromide
- p-Xylylene-a,a’-bispyridinium dibromide
- 1,1’-(Benzene-1,4-diyldimethanediyl)dipyridinium dibromide
Uniqueness: 4-Picolinium, 1,1’-(p-phenylenedimethylene)bis-, dibromide is unique due to its specific structure, which allows it to be used in radiotherapy-responsive applications. Its ability to release therapeutic agents in response to radiation sets it apart from other similar compounds .
属性
CAS 编号 |
101975-75-1 |
|---|---|
分子式 |
C20H22Br2N2 |
分子量 |
450.2 g/mol |
IUPAC 名称 |
4-methyl-1-[[4-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-17-7-11-21(12-8-17)15-19-3-5-20(6-4-19)16-22-13-9-18(2)10-14-22;;/h3-14H,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
UPEQOHGAOOOQEF-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=C(C=C3)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


